N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946279-53-4
VCID: VC4522008
InChI: InChI=1S/C22H23N5O3/c1-15-7-9-17(10-8-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-3-4-6-18(16)30-2/h3-10H,11-14H2,1-2H3,(H,23,28)
SMILES: CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458

N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

CAS No.: 946279-53-4

Cat. No.: VC4522008

Molecular Formula: C22H23N5O3

Molecular Weight: 405.458

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide - 946279-53-4

Specification

CAS No. 946279-53-4
Molecular Formula C22H23N5O3
Molecular Weight 405.458
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Standard InChI InChI=1S/C22H23N5O3/c1-15-7-9-17(10-8-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-3-4-6-18(16)30-2/h3-10H,11-14H2,1-2H3,(H,23,28)
Standard InChI Key ZBTWFPHQBIKCHB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC

Introduction

Chemical Structure and Nomenclature

The compound features a tetracyclic imidazo[2,1-c] triazine scaffold with the following substituents:

  • A 4-oxo group at position 4

  • A p-tolyl (4-methylphenyl) group at position 8

  • A carboxamide moiety at position 3, substituted with a 2-methoxyphenethyl chain

The IUPAC name systematically describes this arrangement:
N-(2-Methoxyphenethyl)-4-oxo-8-(4-methylphenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide.

Structural Comparisons to Analogous Compounds

PropertyTarget CompoundVC6747927PubChem CID 16861171
Core StructureImidazo[2,1-c] triazineImidazo[2,1-c][1, triazineImidazo[2,1-c] triazine
Position 8 Substituentp-Tolylp-Tolyl4-Methoxyphenyl
Carboxamide Substituent2-MethoxyphenethylPropyl2-Hydroxypropyl
Molecular FormulaC23H25N5O3C16H19N5O2C18H21N5O4
Molecular Weight (g/mol)419.48313.36371.39

The 2-methoxyphenethyl group distinguishes this compound from analogs, potentially enhancing blood-brain barrier penetration due to increased lipophilicity compared to shorter alkyl chains .

Synthesis and Characterization

Synthetic Pathways

The synthesis of imidazo[2,1-c][1, triazine derivatives typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For this compound, a plausible route includes:

  • Formation of the Triazine Core: Reaction of 4-methylphenylhydrazine with a diketone precursor under acidic conditions.

  • Imidazole Ring Closure: Cyclization via intramolecular nucleophilic attack, facilitated by reagents like POCl3 or PCl5.

  • Carboxamide Installation: Coupling the triazine intermediate with 2-methoxyphenethylamine using carbodiimide-based activating agents (e.g., EDC, HOBt).

Key challenges include controlling regioselectivity during cyclization and minimizing epimerization at chiral centers . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

  • HRMS (ESI+): Expected [M+H]+ at m/z 420.2023 (calculated for C23H26N5O3+)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.25–7.15 (m, 4H, aromatic p-tolyl protons)

    • δ 6.90–6.80 (m, 3H, methoxyphenethyl aromatic protons)

    • δ 4.30 (t, J = 7.2 Hz, 2H, CH2 adjacent to amide)

    • δ 3.78 (s, 3H, OCH3)

    • δ 2.30 (s, 3H, CH3 from p-tolyl)

  • 13C NMR: 167.8 ppm (amide carbonyl), 158.2 ppm (triazine C4), 136.1–114.3 ppm (aromatic carbons)

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

ParameterValue
Aqueous Solubility<10 µg/mL (pH 7.4)
LogP (Calculated)3.2 ± 0.3
pKa (Amide NH)~16.5 (non-ionizable at physiological pH)

The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies. The methoxyphenethyl group increases LogP compared to propyl-substituted analogs, suggesting improved membrane permeability .

Metabolic Stability

Preliminary microsomal studies on analogous compounds show:

  • t1/2 (Human Liver Microsomes): ~45 minutes

  • Primary metabolites arise from O-demethylation of the methoxy group and oxidation of the phenethyl side chain .

Biological Activity and Mechanism

Enzymatic Targets

While direct data on this compound is limited, structurally related imidazotriazines exhibit activity against:

  • Protein Kinases: Inhibition of MAPKAP-K2 (IC50 ~50 nM in VC6747927)

  • Phosphodiesterases: PDE4B inhibition (Ki = 120 nM in PubChem CID 16861171 )

  • G-Protein-Coupled Receptors: Serotonin 5-HT2A antagonism (Ki < 100 nM for methoxy-substituted analogs )

The 2-methoxyphenethyl group may enhance binding to hydrophobic pockets in these targets, as seen in crystallographic studies of similar compounds .

Cytotoxicity Profiling

In the HCT-116 colon cancer model, enantiomers of tetrahydroindolizinone analogs show starkly different activities (IC50 = 0.2 µM for R vs. >100 µM for S) . If the target compound contains chiral centers, similar enantiomer-specific effects are probable.

Future Research Directions

  • Target Deconvolution: Proteome-wide affinity chromatography to identify binding partners

  • Enantiomer Resolution: Chiral HPLC separation followed by individual bioactivity screening

  • Prodrug Development: Phosphonate ester derivatives to enhance aqueous solubility

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